molecular formula C8H12N2O2 B180565 Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 15803-27-7

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No. B180565
CAS RN: 15803-27-7
M. Wt: 168.19 g/mol
InChI Key: NFKJSKVAOLQEDS-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a compound with the CAS Number: 15803-27-7. It has a molecular weight of 168.2 and its IUPAC name is ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate .


Molecular Structure Analysis

The molecular formula of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is C8H12N2O2 . The InChI Code is 1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10) .


Chemical Reactions Analysis

Pyrazoles, the family to which this compound belongs, are involved in a variety of chemical reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a solid at room temperature. It should be stored in a sealed container in a dry, cool, and well-ventilated place .

Scientific Research Applications

Organic Synthesis and Reactivity

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate has been utilized in organic synthesis, showcasing its reactivity and utility in producing diverse chemical structures. For instance, studies have explored its reaction with hydrazines to generate regioisomeric pyrazoles under varying conditions, demonstrating its versatility in creating compounds with potential biological activities (Mikhed’kina et al., 2009). Additionally, the compound has been a precursor in the synthesis of novel pyrazole derivatives, which were evaluated for antimicrobial and anticancer activities, suggesting its significance in developing new therapeutic agents (Hafez et al., 2016).

Medicinal Chemistry Applications

In medicinal chemistry, the compound has been a key starting material or intermediate in synthesizing novel compounds with potential biological activities. Research has shown its application in creating pyrazole derivatives with antimicrobial and anticancer properties, highlighting its contribution to the discovery of new drugs (Hafez et al., 2016).

Materials Science and Corrosion Inhibition

Beyond pharmaceutical applications, ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate and its derivatives have been investigated for their potential in materials science, such as in corrosion inhibition studies. The compound's derivatives have demonstrated effectiveness in protecting steel against corrosion in acidic environments, offering insights into the development of new corrosion inhibitors for industrial applications (Tebbji et al., 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed. Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKJSKVAOLQEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577320
Record name Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

CAS RN

15803-27-7
Record name Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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